6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a piperidine ring, and a chlorinated aromatic ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: This step involves the reaction of 2-methylbenzyl chloride with piperidine under basic conditions to form N-(2-methylbenzyl)piperidine.
Amidation: The final step involves the coupling of the chlorinated pyridine derivative with N-(2-methylbenzyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-2-carboxamide
- 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide
- 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-5-carboxamide
Uniqueness
The uniqueness of 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the chlorinated pyridine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKGTQRCRNPOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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